molecular formula C21H18ClN3 B15103662 3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No.: B15103662
M. Wt: 347.8 g/mol
InChI Key: PQOSCKPYKZJOAU-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features a unique structure combining an indole, pyridine, and aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The final step involves the chlorination of the aniline ring using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets such as enzymes and receptors. The indole and pyridine moieties allow it to bind with high affinity to various biological targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-1H-indol-3-yl)methyl]aniline
  • 3-chloro-N-[(1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
  • N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Uniqueness

3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to the presence of the chlorine atom on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

3-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(19-11-4-5-12-23-19)25-16-8-6-7-15(22)13-16/h2-13,21,24-25H,1H3

InChI Key

PQOSCKPYKZJOAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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